4-Bromooxazol-2-amine
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Overview
Description
4-Bromooxazol-2-amine is a heterocyclic compound that features a five-membered ring containing both oxygen and nitrogen atoms. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of a bromine atom at the fourth position of the oxazole ring enhances its reactivity and allows for various chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromooxazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-bromoaniline with glyoxal in the presence of a base, leading to the formation of the oxazole ring. The reaction conditions often require moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated systems allows for precise control over reaction parameters, leading to high-purity products.
Chemical Reactions Analysis
Types of Reactions: 4-Bromooxazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The compound can be oxidized to form oxazole derivatives with different oxidation states.
Reduction Reactions: Reduction of the oxazole ring can lead to the formation of amine derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted oxazole derivatives
- Oxidized oxazole compounds
- Reduced amine derivatives
Scientific Research Applications
4-Bromooxazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromooxazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the bromine atom enhances its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the desired biological effects.
Comparison with Similar Compounds
- 4-Chlorooxazol-2-amine
- 4-Fluorooxazol-2-amine
- 4-Iodooxazol-2-amine
Comparison: 4-Bromooxazol-2-amine is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in various synthetic and medicinal applications.
Properties
IUPAC Name |
4-bromo-1,3-oxazol-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrN2O/c4-2-1-7-3(5)6-2/h1H,(H2,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGAXVVQAVJJILM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(O1)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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